3-Hydroxy-4-phenylbenzoic acid
Description
Contextualization of 3-Hydroxy-4-phenylbenzoic Acid within Benzoic Acid Derivative Chemistry
This compound is an organic compound that belongs to the extensive family of benzoic acid derivatives. Structurally, it is a benzoic acid molecule substituted with a hydroxyl (-OH) group at the third carbon position and a phenyl (-C₆H₅) group at the fourth position of the benzene (B151609) ring. This specific arrangement of functional groups places it within the subgroup of hydroxybenzoic acids and biphenyl (B1667301) carboxylic acids.
The chemistry of benzoic acid derivatives is a cornerstone of organic and medicinal chemistry. These compounds serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. smolecule.coma2bchem.com The reactivity of the carboxylic acid and hydroxyl groups, combined with the structural influence of the phenyl group, gives this compound a distinct set of chemical properties. The presence of the phenyl group generally increases lipophilicity, while the hydroxyl and carboxylic acid moieties allow for hydrogen bonding and ionization, which influences its reactivity and interactions with other molecules.
Academic Significance and Research Scope of this compound
The academic and research interest in this compound stems primarily from its utility as a precursor in organic synthesis. Its structural framework is a valuable starting point for creating more elaborate chemical architectures.
Key areas of research involving this compound include:
Pharmaceutical Intermediates: The compound is recognized as a useful reagent in the preparation of complex heterocyclic structures. A notable application is its use in synthesizing spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine] derivatives, which are investigated as potential modulators of sodium ion channels. cymitquimica.comgoogle.com The ability to functionalize both the hydroxyl and carboxylic acid groups allows chemists to modify the structure to develop new drug candidates. a2bchem.com
Polymer Chemistry: The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for polycondensation reactions. Research has explored its use, often in conjunction with other hydroxy acids like 4-hydroxybenzoic acid, to create copolyesters. kpi.ua These polymers are of interest for developing high-performance materials, with studies focusing on properties like thermal stability and liquid crystalline behavior. kpi.uaresearchgate.net
Organic Synthesis and Biological Screening: As a member of the hydroxybenzoic acid family, the compound and its derivatives are subjects of investigation for potential biological activities. While direct biological data on the parent compound is limited in the public domain, derivatives of similar structures have been studied for antimicrobial properties.
Table 1: Physicochemical Properties of this compound
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSADESJTZDXCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616375 | |
| Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106593-48-0 | |
| Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches
Established Synthetic Pathways for 3-Hydroxy-4-phenylbenzoic Acid
Traditional methods for the synthesis of this compound have been refined over time, offering reliable routes to this biphenyl (B1667301) derivative. These methods primarily include palladium-catalyzed cross-coupling reactions, carboxylation of phenolic precursors, and the functionalization and subsequent reduction of nitro-aromatic compounds.
Palladium-Catalyzed Cross-Coupling Strategies
The formation of the biaryl core of this compound is efficiently accomplished using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org
For the synthesis of this compound, a common approach is the reaction of 4-bromo-3-hydroxybenzoic acid with phenylboronic acid. A critical consideration in this pathway is the protection of the reactive hydroxyl group to prevent unwanted side reactions. This is often achieved by converting the hydroxyl group into an ether, such as a methyl or tert-butyldimethylsilyl ether, prior to the coupling reaction. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. libretexts.org Studies on analogous biphenyl syntheses have reported yields exceeding 80% using catalysts like tetrakis(triphenylphosphine)palladium(0).
Key parameters influencing the success of Suzuki-Miyaura coupling include the choice of catalyst, solvent system, base, and reaction temperature. Water-soluble catalysts and aqueous solvent systems are gaining traction as "greener" alternatives. rsc.org
Table 1: Key Parameters in Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Parameter | Typical Conditions/Reagents | Impact on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Catalyst choice affects reaction rate and efficiency. libretexts.org |
| Aryl Halide | 4-Bromo-3-hydroxybenzoic acid (protected) | The reactivity of the halide influences reaction conditions. |
| Boronic Acid | Phenylboronic acid | Readily available coupling partner. orgsyn.org |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. rsc.orgorgsyn.org |
| Solvent | Toluene/water, 1-Propanol, Dioxane | The solvent system affects solubility and reaction kinetics. orgsyn.org |
| Temperature | 80–100°C | Higher temperatures often increase the reaction rate. |
Carboxylation Reactions
Carboxylation reactions provide a direct method for introducing a carboxylic acid group onto a phenolic substrate. The Kolbe-Schmitt reaction, a well-established carboxylation method, involves the treatment of a phenoxide with carbon dioxide under pressure and heat. For the synthesis of this compound, the starting material would be 3-phenylphenol (B1666291) (also known as m-phenylphenol).
The process involves the formation of the corresponding phenoxide, which is then carboxylated. Controlling the regioselectivity to favor carboxylation at the position ortho to the hydroxyl group and para to the phenyl group is a key challenge. Reaction conditions, such as temperature, pressure, and the choice of counter-ion, play a crucial role in directing the carboxylation to the desired position. A patent for a similar compound, 4-hydroxy-3-phenylbenzoic acid, details a process using potassium 3-hydroxy-4-phenylphenolate in DMF at 80–110°C and 1–35 atm of CO₂.
Nitro Group Functionalization and Subsequent Reduction
A multi-step approach involving the functionalization of a nitro group offers another synthetic route. This strategy typically begins with the nitration of a suitable precursor, followed by reduction of the nitro group to an amino group, which can then be converted to a hydroxyl group via diazotization and hydrolysis.
A potential pathway could start with 4-phenylbenzoic acid. Nitration would introduce a nitro group onto the phenyl ring, followed by reduction of the nitro group. A patent demonstrates the reduction of a nitro group to an amino group using a Pd/C catalyst and hydrogen gas. The resulting amino group can then be transformed into a hydroxyl group. While this method utilizes common reagents, controlling the regioselectivity during the initial nitration step can be challenging and may lead to a mixture of isomers, requiring purification.
Emerging and Advanced Synthetic Techniques
In recent years, advanced synthetic techniques have been explored to improve the efficiency, safety, and sustainability of chemical processes. Flow chemistry and microwave-assisted synthesis are two such approaches that show promise for the synthesis of this compound.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. cinz.nz This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. goflow.at
For the synthesis of this compound, flow chemistry can be applied to palladium-catalyzed cross-coupling reactions. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purity in shorter reaction times compared to batch methods. For instance, a continuous-flow setup could be designed for the Suzuki-Miyaura coupling of a protected 4-bromo-3-hydroxybenzoic acid with phenylboronic acid, potentially reducing reaction times from hours to minutes. Furthermore, the in-flow generation of hazardous reagents, such as thionyl fluoride (B91410) from thionyl chloride for the conversion of carboxylic acids to acyl fluorides, demonstrates the safety benefits of this approach. nih.gov
Table 2: Comparison of Batch vs. Flow Chemistry for Suzuki-Miyaura Coupling
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Time | Typically hours. | Can be reduced to minutes. |
| Heat Transfer | Less efficient, potential for hotspots. | Highly efficient, precise temperature control. goflow.at |
| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small reactor dimensions. goflow.at |
| Scalability | Can be challenging. cinz.nz | Generally straightforward by running the system for longer. cinz.nz |
| Safety | Handling of hazardous materials can be risky on a large scale. | Improved safety due to small reaction volumes and containment. goflow.at |
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis utilizes microwave radiation to heat chemical reactions. This technique can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. at.ua The rapid and uniform heating provided by microwaves can accelerate reactions that are typically slow under conventional conditions. matanginicollege.ac.in
In the context of this compound synthesis, microwave irradiation can be applied to various steps, including the Suzuki-Miyaura cross-coupling. researchgate.net Studies have shown that microwave-assisted Suzuki-Miyaura reactions can be completed in minutes with high yields, often in greener solvents like water. researchgate.net For example, the coupling of aryl halides with phenylboronic acid has been successfully performed under microwave conditions, demonstrating the potential for a rapid and efficient synthesis of the biphenyl core. researchgate.net Microwave-assisted decarboxylation and hydrolysis reactions have also been reported to proceed much faster than their conventional counterparts. matanginicollege.ac.in
Optimization of Reaction Parameters and Regioselectivity Control in this compound Synthesis
The successful synthesis of this compound hinges on the precise control of reaction parameters, which directly impacts yield and, crucially, regioselectivity. The substitution pattern of the target molecule necessitates strategic approaches to direct incoming functional groups to the desired positions on the aromatic rings.
Several synthetic routes have been explored, with the Suzuki-Miyaura cross-coupling reaction being a prominent method for constructing the biphenyl core. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, this could involve reacting 4-bromo-3-hydroxybenzoic acid with phenylboronic acid. A critical aspect of this approach is the protection of the hydroxyl group to prevent it from interfering with the catalytic cycle. Common protecting groups include methyl or tert-butyldimethylsilyl ethers.
Optimization of the Suzuki-Miyaura coupling involves a systematic study of several parameters:
Catalyst System: The choice of palladium catalyst and ligand is paramount. While Pd(PPh₃)₄ is a classic choice, other catalysts like PdCl₂(PPh₃)₂ have also been employed successfully in similar syntheses. researchgate.netacs.org The ligand can influence the efficiency of the catalytic cycle, with bulky phosphine (B1218219) ligands often favoring the desired reductive elimination step. acs.org
Base: The base plays a crucial role in the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently used. mdpi.comrsc.org The choice of base can affect the reaction rate and yield, with stronger bases not always leading to better results. researchgate.net
Solvent: The solvent system influences the solubility of the reactants and the stability of the catalytic species. A mixture of an organic solvent like toluene, dioxane, or dimethylformamide (DMF) with water is often employed. researchgate.netmdpi.com DMF has been noted as a good solvent for similar Suzuki coupling reactions. mdpi.com
Temperature: The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. mdpi.com Temperatures in the range of 80-110°C are commonly reported for Suzuki couplings. mdpi.com
Regioselectivity is a significant challenge. In the context of synthesizing substituted biphenyls, the directing effects of the existing functional groups on the benzoic acid ring are crucial. The carboxylate group can direct ortho-arylation, although this can be influenced by other substituents present on the ring. acs.orgrsc.org For instance, in the arylation of 3-fluorobenzoic acid, a mixture of products was observed, indicating that achieving high regioselectivity can be complex. acs.org
Another potential synthetic route is the Ullmann coupling, a copper-catalyzed reaction that can also form biaryl linkages. nih.gov However, traditional Ullmann reactions often require harsh conditions. nih.gov Modern modifications using ligands can facilitate the reaction under milder conditions. nih.gov The optimization of an Ullmann approach would involve screening copper sources (e.g., CuI), ligands, bases, and solvents. frontiersin.org
The Kolbe-Schmitt reaction, which introduces a carboxyl group onto a phenol (B47542), presents another possibility. This would require 3-hydroxy-4-phenylphenol as a starting material. The regioselectivity of the carboxylation is a key challenge in this method.
Enzymatic approaches, while less common for this specific compound, offer the potential for high regioselectivity. For example, hydroxylase enzymes can be engineered to selectively hydroxylate specific positions on an aromatic ring. nih.gov
Interactive Data Table: Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Options | Reported Optimal Conditions | Impact on Yield/Selectivity |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C | PdCl₂(PPh₃)₂ researchgate.net | Catalyst choice is crucial for reaction efficiency. researchgate.net |
| Ligand | Triphenylphosphine, n-butyl-di-1-adamantylphosphine | n-butyl-di-1-adamantylphosphine acs.org | Bulky ligands can improve selectivity. acs.org |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Na₂CO₃ mdpi.com | Affects transmetalation; stronger bases are not always better. researchgate.net |
| Solvent | Toluene/Water, Dioxane, DMF | DMF mdpi.com | Influences solubility and catalyst stability. mdpi.com |
| Temperature | 60-110°C | 90°C mdpi.com | Higher temperatures can lead to side products. mdpi.com |
Comparative Analysis of Synthetic Efficiencies and Challenges for this compound
A comparative analysis of the primary synthetic routes reveals distinct advantages and challenges for each methodology in producing this compound.
The Suzuki-Miyaura cross-coupling stands out as a highly versatile and generally efficient method for forming the C-C bond of the biphenyl system.
Efficiency: Yields for Suzuki couplings can be high, often in the range of 75-85% for analogous systems. The reaction conditions are relatively mild, and a wide range of functional groups are tolerated, provided appropriate protection strategies are used.
The Ullmann coupling offers an alternative for biaryl synthesis.
Efficiency: Historically, Ullmann reactions were plagued by low yields and harsh conditions. nih.gov However, modern ligand-assisted protocols have improved their efficiency, with moderate to high yields reported for various substrates. nih.gov
Challenges: A significant challenge remains the often-high reaction temperatures required, which can limit functional group tolerance. nih.gov The development of effective and inexpensive ligands is an ongoing area of research. nih.gov For the synthesis of this compound, the reactivity of the starting materials under Ullmann conditions would need careful optimization to avoid side reactions.
The Kolbe-Schmitt reaction provides a more direct route by introducing the carboxylic acid group in a single step.
Efficiency: This reaction can be highly efficient, with yields sometimes exceeding 90% for specific substrates under optimized conditions.
Nitration followed by reduction and diazotization/hydroxylation represents a classical, multi-step approach.
Challenges: The primary challenge is controlling the regioselectivity during the initial nitration step. This can lead to mixtures of isomers that are difficult to separate. The multi-step nature of this route also makes it less atom-economical.
Interactive Data Table: Comparative Analysis of Synthetic Methods
| Synthetic Method | Key Advantage | Major Challenge | Reported Yields (Analogous Systems) |
| Suzuki-Miyaura Coupling | High regiocontrol and functional group tolerance | Requires pre-functionalized starting materials and hydroxyl protection | 75–85% |
| Ullmann Coupling | Can be effective for certain substrates | Often requires harsh conditions and specialized ligands | Moderate to high nih.gov |
| Kolbe-Schmitt Reaction | Direct carboxylation in a single step | Availability of the starting phenol and regioselectivity control | 60–90% |
| Nitration/Reduction/Hydroxylation | Utilizes simple and readily available reagents | Low regioselectivity in the nitration step and multi-step process | 50–70% (overall) |
Advanced Spectroscopic and Computational Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation of 3-Hydroxy-4-phenylbenzoic Acid
The precise architecture of this compound has been mapped out through a combination of high-resolution spectroscopic methods. These techniques provide a comprehensive understanding of its molecular framework, functional groups, and fragmentation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, both ¹H and ¹³C NMR are instrumental.
In ¹H NMR spectroscopy, the proton signals provide key information. The hydroxyl proton typically appears as a broad signal at a downfield chemical shift, often in the range of 10–12 ppm. The aromatic protons resonate between 6.8 and 8.0 ppm, and their specific coupling patterns are crucial for confirming the substitution positions on the benzoic acid ring.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. A characteristic signal for the carboxylic carbon is expected around 170 ppm. Studies on copolyesters containing 3-phenyl-4-hydroxybenzoic acid have noted that the signal for the carbon attached to the hydroxyl group (O-C) appears around 152 ppm, and its splitting can reveal information about the sequence of monomer units in a polymer chain. kpi.ua
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Hydroxyl (-OH) | ~10–12 (broad) | |
| ¹H | Aromatic (Ar-H) | 6.8–8.0 | |
| ¹³C | Carboxylic Acid (-COOH) | ~170 | |
| ¹³C | Aromatic C-O | ~152 | kpi.ua |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and understanding the molecular vibrations of this compound.
FT-IR spectroscopy highlights key vibrational modes. A broad O-H stretching band is typically observed in the range of 2500–3300 cm⁻¹, characteristic of the carboxylic acid dimer hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid gives a strong absorption between 1680–1720 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450–1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. For hydroxybenzoic acids, intense bands are often seen below 200 cm⁻¹, corresponding to skeletal and lattice vibrations. wallonie.be The aryl carboxylic acid C=O stretching vibrations are found between 1715 and 1680 cm⁻¹, while aromatic C=C stretching vibrations are observed from 1625 to 1590 cm⁻¹. wallonie.be It is important to note that carbonyl bond stretches are typically strong in IR and weak in Raman, a characteristic that can aid in spectral interpretation. usda.gov
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | FT-IR | 2500–3300 | |
| C=O Stretch (Carboxylic Acid) | FT-IR / Raman | 1680–1720 / 1680-1715 | wallonie.be |
| Aromatic C=C Stretch | FT-IR / Raman | 1450–1600 / 1590-1625 | wallonie.be |
| Skeletal/Lattice Vibrations | Raman | <200 | wallonie.be |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, with a molecular weight of 214.22 g/mol , soft ionization techniques like electrospray ionization (ESI) are commonly employed. nih.gov
In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is readily observed. The fragmentation of carboxylic acids often involves the loss of small neutral molecules. Prominent fragments can arise from the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The fragmentation pattern provides definitive evidence for the presence of the hydroxyl and phenyl groups. High-resolution mass spectrometry can provide the exact mass of the molecule and its fragments, further confirming the elemental composition.
| Ion/Fragment | m/z (mass-to-charge ratio) | Description | Reference |
|---|---|---|---|
| [M-H]⁻ | 213.05 | Deprotonated molecule | |
| [M-H-H₂O]⁻ or [M-OH] fragment | ~195 or ~197 | Loss of water or hydroxyl radical | libretexts.org |
| [M-H-COOH]⁻ or [M-COOH] fragment | ~169 or ~169 | Loss of carboxyl group | libretexts.org |
Computational Chemistry and Molecular Modeling Studies of this compound
Computational chemistry offers a theoretical lens to examine the electronic structure, reactivity, and interactions of molecules, providing insights that complement experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can predict electrophilic substitution patterns and regioselectivity. By modeling the electron-withdrawing and -donating effects of the substituents (hydroxyl, phenyl, and carboxylic acid groups), DFT can identify reactive sites for further chemical modifications. For example, in a study of 4-phenylbenzoic acid, DFT calculations were used to compute the energy barriers for aromatic oxidation at different positions on the phenyl ring. uq.edu.au These theoretical predictions are invaluable when validated with experimental data, such as X-ray crystallography.
Molecular Dynamics Simulations for Ligand-Target Interactions (Applicable to Analogous Compounds)
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies on this compound are not widely reported, research on analogous biphenyl (B1667301) carboxylic acids demonstrates the utility of this technique. MD simulations can be used to assess the conformational flexibility of the biphenyl linkage and to study how these molecules interact with biological targets, such as proteins. For instance, MD simulations have been employed to understand the binding of biphenyl carboxylic acid derivatives to enzymes like MMP-3, providing insights into structure-activity relationships. researchgate.net In another example, MD simulations of 4-phenylbenzoic acid within an enzyme active site helped to explain why it was not readily oxidized, as it rarely achieved a productive geometry for the reaction to occur. uq.edu.au This highlights how MD can rationalize experimental observations at a molecular level.
Quantum Chemical Property Calculations
A comprehensive search of scientific literature and chemical databases did not yield specific published studies detailing quantum chemical property calculations, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. While computational studies, often employing Density Functional Theory (DFT), are common for characterizing molecular properties, specific data for this compound is not publicly available.
Such calculations would typically provide insights into the molecule's electronic structure, reactivity, and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter used to predict the chemical stability of a molecule. For aromatic compounds containing both hydroxyl and carboxylic acid groups, these calculations could elucidate the electronic effects of these substituents on the biphenyl system.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Similarly, a detailed Natural Bond Orbital (NBO) analysis for this compound has not been reported in the available scientific literature. NBO analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. uni-muenchen.de It provides a localized, Lewis-like picture of molecular bonding and allows for the quantitative assessment of electron delocalization and hyperconjugative interactions.
For this compound, an NBO analysis would be instrumental in understanding the nature of intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group. It would also quantify the delocalization of electron density between the two phenyl rings and the influence of the substituents on the aromatic system. This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals and calculating their stabilization energy (E(2)), which indicates the strength of the interaction. uni-muenchen.de Without specific studies on this compound, a quantitative description of these intramolecular interactions is not possible.
Advanced Chemical Reactivity and Derivatization Strategies
Functional Group Transformations and Mechanistic Insights of 3-Hydroxy-4-phenylbenzoic Acid
The reactivity of this compound is dominated by the interplay of its phenolic hydroxyl and carboxylic acid functionalities. These groups can undergo a variety of transformations, providing access to a diverse range of derivatives.
Esterification and Amidation Reactions of the Hydroxyl and Carboxyl Moieties
The carboxylic acid group of this compound readily undergoes esterification. This reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, treatment with methanol (B129727) and concentrated sulfuric acid at reflux leads to the formation of the corresponding methyl ester. google.com A process for the esterification of phenolic carboxylic acids using (C1-C3) alcohols in the presence of acidic catalysts has been developed to avoid the simultaneous etherification of the phenolic hydroxyl groups. google.com This method involves the continuous addition of a water-containing alcohol to a solution or suspension of the carboxylic acid and catalyst in a water-immiscible solvent at its boiling point, while simultaneously distilling off a ternary mixture of solvent, alcohol, and water. google.com Nonconjugated carboxylic acids can be selectively esterified in the presence of aromatic carboxylic acids by using Amberlyst-15 in alcohol at room temperature. researchgate.net
Similarly, the carboxylic acid can be converted into amides. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Coupling agents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) can also facilitate the direct amidation of the carboxylic acid with an amine in the presence of a base like triethylamine. acs.org The hydroxyl group can also undergo esterification to form esters. smolecule.com
The presence of both hydroxyl and carboxylic acid groups allows for the formation of polyesters through polycondensation reactions. For example, crystalline poly(3-phenyl-4-hydroxybenzoic acid) has been prepared by the polycondensation of 4-acetoxy-3-phenylbenzoic acid at elevated temperatures. kpi.ua This homopolyester is noted to form a nematic melt between 345°C and 465°C. kpi.ua
Oxidation and Reduction Pathways of the Hydroxyl and Carboxyl Moieties
The hydroxyl group of this compound can be oxidized to a ketone under certain conditions. smolecule.com The specific oxidizing agent and reaction conditions will determine the outcome of the reaction.
The reduction of the carboxylic acid group can lead to the corresponding alcohol. smolecule.com For instance, the reduction of a related compound, methyl-2-hydroxy-5-(4'-fluorophenyl)-benzoate, to the corresponding alcohol has been reported. google.com A highly chemoselective method for the step-down reduction of carboxylic acids to aromatic hydrocarbons has been developed using palladium catalysis. rsc.org This method has been successfully applied to the reduction of 4-phenylbenzoic acid, affording the desired biphenyl (B1667301) product in high yield. rsc.orgsemanticscholar.org The reaction proceeds in the presence of Pd(OAc)2, 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), pivalic anhydride, triethylamine, and triethylsilane as a hydride source. rsc.orgsemanticscholar.org
Enzymatic oxidation of the related 4-phenylbenzoic acid has also been investigated. While the wild-type CYP199A4 enzyme does not catalyze the aromatic oxidation of 4-phenylbenzoic acid, a mutant enzyme, F182L, was found to catalyze its oxidation to produce 2'-hydroxy-, 3'-hydroxy-, and 4'-hydroxy metabolites. rcsb.orgnih.govresearchgate.net
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings
The aromatic rings of this compound are susceptible to electrophilic substitution reactions. The directing effects of the hydroxyl and carboxyl groups, as well as the phenyl substituent, will influence the regioselectivity of these reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The phenyl group is also an activating, ortho-, para-directing group. The interplay of these directing effects can lead to a variety of substitution patterns. For example, studies on related phenylbenzoic acid derivatives have explored electrophilic substitution with halogenated compounds.
Nucleophilic aromatic substitution can also occur, particularly on derivatives where a leaving group, such as a halogen, is present on one of the aromatic rings. For instance, the synthesis of 4-phenoxybenzoic acid derivatives has been achieved through the nucleophilic aromatic substitution of 4-fluorobenzonitrile (B33359) with various phenols. acs.org
Strategic Derivatization for Enhanced Academic Utility of this compound
The strategic derivatization of this compound allows for its use as a versatile building block in the synthesis of more complex molecules with tailored properties.
Protection Group Chemistry for Selective Functionalization
To achieve selective functionalization of either the hydroxyl or the carboxyl group, the use of protecting groups is often necessary. organic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.orglibretexts.org
For the hydroxyl group, common protecting groups include ethers and esters. libretexts.org For example, the hydroxyl group can be protected as a methyl or tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during Suzuki-Miyaura coupling. The TBDMS group is particularly useful as it is stable under many reaction conditions but can be readily removed. uwindsor.ca
The carboxylic acid group can be protected as an ester, such as a methyl or ethyl ester. researchgate.net These ester protecting groups can be removed by hydrolysis under acidic or basic conditions. The choice of protecting group is crucial and depends on the specific reaction conditions to be employed in subsequent steps.
Synthesis of Complex Aromatic Systems Utilizing this compound as a Building Block
This compound serves as a valuable building block for the synthesis of more complex aromatic systems. a2bchem.comlookchem.com Its bifunctional nature allows it to be incorporated into polymers, such as polyesters and poly(ester-amide)s. kpi.uagoogle.com Copolyesters of 4-hydroxy-3-phenylbenzoic acid and 4-hydroxybenzoic acid have been synthesized and their properties studied. kpi.ua
The Suzuki-Miyaura coupling reaction is a powerful tool for constructing biphenyl frameworks and can be used to synthesize this compound itself from precursors like 4-bromo-3-hydroxybenzoic acid and phenylboronic acid. This methodology can be extended to synthesize more complex, substituted biphenyl systems.
Furthermore, derivatives of this compound have been explored for their potential in medicinal chemistry. For example, related structures are investigated for their biological activities. smolecule.com The ability to selectively modify the functional groups and the aromatic rings of this compound makes it a versatile scaffold for the development of new compounds with interesting properties.
Preparation of Spiro-Heterocyclic Derivatives and Related Analogues
The synthesis of spiro-heterocyclic compounds from this compound is not extensively documented in dedicated studies. However, established synthetic methodologies for analogous salicylic (B10762653) acid and isatin (B1672199) derivatives can be adapted to utilize this compound as a key starting material. These methods primarily involve multi-component reactions and cycloadditions that leverage the dual functionality of the hydroxyl and carboxylic acid groups.
One plausible approach involves a cycloaddition reaction with Schiff bases derived from isatin. For instance, the reaction of a Schiff base with salicylic acid can yield spiro-oxazine-4-one derivatives. uobaghdad.edu.iq Adapting this for this compound, a Schiff base could be formed, which then undergoes a cycloaddition reaction. The presence of the phenyl group at the 4-position would sterically and electronically influence the reaction, potentially affecting the yield and stereochemistry of the resulting spiro product.
Another promising strategy is the Direct Imine Acylation (DIA) reaction. This method has been successfully used with various ortho-substituted benzoic acids, including salicylic acids, to produce a range of nitrogen-containing heterocycles and spirocycles. whiterose.ac.uk In this process, the carboxylic acid of this compound would be activated in situ (e.g., using a coupling agent like T3P) and then reacted with an imine. The resulting N-acyliminium ion would be intramolecularly trapped by the phenolic hydroxyl group to form the spiro-heterocycle. The advantage of this method is that the nucleophilicity of the phenolic hydroxyl is often sufficiently tempered to prevent competing O-acylation, allowing for a clean cyclization. whiterose.ac.uk
Knoevenagel condensation represents another versatile route. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While this compound itself does not possess the required active methylene (B1212753) group, it can be chemically modified to participate in such reactions, or it can act as a component in multi-component reactions that incorporate a Knoevenagel condensation step to build a complex intermediate ripe for spirocyclization. ajrconline.orgnih.govscielo.org.mx For example, a reaction between an isatin-derived Schiff base, a malononitrile (B47326) (as the active methylene component), and a catalyst could form an intermediate that subsequently cyclizes with a molecule like this compound, although this is a speculative and complex multi-component pathway.
The table below outlines a proposed synthetic scheme for a spiro-heterocyclic derivative based on an analogous reaction with salicylic acid.
Table 1: Proposed Synthesis of a Spiro-heterocycle from this compound
| Step | Reactants | Proposed Reaction Type | Intermediate/Product | Rationale & Analogy |
| 1 | This compound, Thionyl chloride | Acyl Chloride Formation | 3-Hydroxy-4-phenylbenzoyl chloride | Standard conversion of carboxylic acid to a more reactive acyl chloride. |
| 2 | 3-Hydroxy-4-phenylbenzoyl chloride, Isatin-derived Schiff base | Cycloaddition | Spiro[oxazine-isatin] derivative | Analogous to the synthesis of spiro-5-nitro isatino oxazine-4-one from salicylic acid and Schiff bases. uobaghdad.edu.iq The reaction creates a six-membered heterocyclic ring spiro-fused to the isatin core. |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives (Theoretical and Analogous Experimental Observations)
The structural framework of this compound, combining a salicylic acid moiety with a biphenyl-like structure, makes its derivatives promising candidates for various biological activities. SAR studies, based on both experimental data from analogous compounds and theoretical predictions, provide insight into the molecular features crucial for these activities, particularly in enzyme inhibition.
A primary area of investigation is tyrosinase inhibition, which is relevant for cosmetic and medicinal applications as a depigmenting agent. tandfonline.com The inhibitory activity of phenolic compounds against tyrosinase is well-established. nih.govmdpi.com For coumarin (B35378) derivatives, which share structural similarities with cyclized derivatives of salicylic acids, the position of the hydroxyl group is critical. Studies have shown that 3-hydroxycoumarin (B191489) and 7-hydroxycoumarin are potent tyrosinase inhibitors, whereas 4-hydroxycoumarin (B602359) shows no inhibitory effect. nih.govmdpi.com This suggests that the specific arrangement of the hydroxyl and carbonyl/carboxyl groups relative to the aromatic system in this compound is a key determinant for binding to the tyrosinase active site. The biphenyl structure itself is also a known feature in some tyrosinase inhibitors. nih.gov
Derivatives of salicylic acid have also been identified as inhibitors of other enzymes, such as human carbonic anhydrase isozymes I and II (hCA I and hCA II). researchgate.net The SAR studies indicate that substitutions on the phenyl ring significantly modulate the inhibitory potency. While many derivatives act as noncompetitive inhibitors, their effectiveness varies widely based on the nature and position of the substituents. researchgate.net
Furthermore, the biphenyl carboxylic acid scaffold is present in inhibitors of several other enzymes. For example, valsartan, an angiotensin-II receptor antagonist, features a biphenyl core, and its derivatives have shown significant urease enzyme inhibition. mdpi.com SAR studies on these derivatives revealed that the type and position of substituents on the aryl groups were key factors in determining inhibitory activity. mdpi.com Similarly, salicylic acid derivatives have been identified as low micromolar inhibitors of malarial threonyl tRNA-synthetase, providing another avenue for SAR exploration. nih.gov
The table below summarizes SAR observations from studies on analogous compounds, which can be extrapolated to guide the design of novel derivatives of this compound.
Table 2: Summary of Structure-Activity Relationship (SAR) Observations for Analogous Compounds
| Target Enzyme/Activity | Analogous Compound Class | Key Structural Features for Activity | Inference for this compound Derivatives |
| Tyrosinase | Hydroxycoumarins, Biphenyl derivatives | - Hydroxyl group at position 3 or 7 is favorable. nih.govmdpi.com- Biphenyl structure can contribute to activity. nih.gov | The 3-OH group is well-positioned for potential activity. Modifications to the second phenyl ring (e.g., adding hydroxyl groups) could enhance potency. |
| Carbonic Anhydrase (hCA I & II) | Substituted Salicylic Acids | - Inhibition is modulated by ring substituents. researchgate.net- Most act as noncompetitive inhibitors. researchgate.net | Derivatives with varied substituents on either phenyl ring could be synthesized to screen for CA inhibitory activity. |
| Urease | Valsartan Derivatives (Biphenyl core) | - Substituents on the aryl rings are critical for potency. mdpi.com | The phenyl ring of this compound provides a site for modification to explore potential urease inhibition. |
| Malarial Threonyl tRNA-Synthetase | Salicylic Acid Derivatives | - The salicylic acid scaffold serves as a valid starting point for inhibitors. nih.gov | Confirms the potential of the core structure for developing inhibitors against this parasitic target. |
| Antimicrobial/Anticancer | 3-Chloro-2-hydroxy-5-phenylbenzoic acid | - Halogen and hydroxyl group positions influence biological effects. uobaghdad.edu.iq | Introduction of halogens or other functional groups onto the this compound scaffold could impart cytotoxic or antimicrobial properties. |
These theoretical and analogous experimental observations underscore that the this compound scaffold is a versatile template. The hydroxyl, carboxylic acid, and biphenyl functionalities all serve as handles for chemical modification, allowing for the fine-tuning of electronic properties, steric bulk, and hydrogen-bonding capabilities to optimize interactions with specific biological targets.
Applications in Materials Science and Polymer Chemistry
Utilization as Monomeric Units in Polymer Synthesis
3-Hydroxy-4-phenylbenzoic acid serves as a bifunctional monomer that can participate in polymerization reactions to form high-molecular-weight aromatic polyesters. Due to the reactivity of the hydroxyl and carboxylic acid groups, it is typically used in its acetylated form, 4-acetoxy-3-phenylbenzoic acid, for polycondensation reactions. This protects the phenolic hydroxyl group and facilitates a more controlled polymerization process, releasing acetic acid as a byproduct.
The synthesis of homopolyesters from this compound has been successfully demonstrated through the polycondensation of its acetylated precursor, 4-acetoxy-3-phenylbenzoic acid. kpi.ua Research conducted by Kricheldorf and Ruhser involved the solution polycondensation of 4-acetoxy-3-phenylbenzoic acid at an elevated temperature of 320°C. kpi.ua This process yields crystalline poly(3-phenyl-4-hydroxybenzoic acid). kpi.ua The reaction proceeds via the elimination of acetic acid, forming ester linkages that constitute the polyester (B1180765) backbone. mcgill.ca The resulting homopolyester is noted for its significant thermal stability and its ability to form a nematic melt, a key characteristic of liquid crystalline polymers. kpi.ua
A typical synthesis can be summarized as follows:
Monomer : 4-Acetoxy-3-phenylbenzoic acid
Reaction Type : Solution Polycondensation
Temperature : 320°C kpi.ua
Product : Crystalline poly(3-phenyl-4-hydroxybenzoic acid) kpi.ua
The resulting polymer exhibits a nematic mesophase between 345°C and 465°C, highlighting its substantial thermal stability and ordered molecular organization. kpi.ua
To tailor the properties of the final materials, this compound (abbreviated as 3-PhHBA) is often copolymerized with other aromatic hydroxy acids. A notable example is its copolymerization with 4-hydroxybenzoic acid (HBA). kpi.ua Copolyesters with varying molar compositions of 3-PhHBA and HBA have been synthesized by both solution and bulk polycondensation of their respective acetylated forms. kpi.ua
The synthesis of these random copolyesters allows for the modification of properties such as melting point, crystallinity, and solubility. For instance, the incorporation of HBA into the poly(3-phenyl-4-hydroxybenzoic acid) chain can alter the thermal transitions and processability of the resulting copolyester. kpi.ua Similarly, other research has explored the synthesis of novel wholly aromatic copolyesters by combining related monomers like 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) with 3-hydroxybenzoic acid (3HBA), demonstrating the versatility of biphenyl-based monomers in creating high-performance polymers with tailored properties. mdpi.com
Polycondensation Reactions for Polyester Formation with this compound
Design and Development of Novel Polymeric Materials
The incorporation of the this compound monomeric unit is a key strategy in designing advanced polymeric materials. The rigid and bulky phenyl side group plays a crucial role in influencing the final properties of the polymer.
The inclusion of 3-PhHBA units into a polyester backbone significantly impacts its physical and thermal properties. The bulky phenyl group attached to the main chain disrupts close packing, which can lower the melting point and reduce the crystallinity compared to the unsubstituted parent polymer, poly(4-hydroxybenzoic acid) (PHBA). kpi.ua This disruption, however, is key to achieving a melt-processable polymer, as PHBA itself decomposes before melting.
In copolyesters of 3-PhHBA and HBA, the properties are highly dependent on the molar composition. Studies have shown that increasing the HBA content can affect the crystallinity and thermal stability. The reactivity of the phenyl-substituted monomer is lower than that of 4-acetoxybenzoic acid, which can influence the randomness of the resulting copolymer chain. kpi.ua The properties of these copolyesters, such as heat distortion temperature, are influenced by both the composition and the synthesis method (solution vs. bulk polymerization). kpi.ua
| Copolymer Composition (3-PhHBA:HBA) | Synthesis Method | Melting Point (T_m) | Mesophase Behavior |
| 100:0 | Solution | 343°C | Nematic (345-465°C) |
| 50:50 | Solution | Amorphous | - |
| 50:50 | Bulk | 205°C | Nematic |
| 30:70 | Solution | ~310°C | Reduced Crystallinity |
| 10:90 | Solution | ~320°C | Crystalline |
Table based on data from Kricheldorf and Ruhser's study on copolyesters of 4-hydroxy-3-phenylbenzoic acid and 4-hydroxybenzoic acid. kpi.ua
The rigid, rod-like nature of the biphenyl (B1667301) unit in this compound is a strong promoter of liquid crystalline behavior. The homopolymer, poly(3-phenyl-4-hydroxybenzoic acid), forms a nematic liquid crystal phase over a wide temperature range (345°C to 465°C), as confirmed by differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS) measurements. kpi.uaresearchgate.net This nematic phase is characterized by long-range orientational order of the polymer chains, which is responsible for the material's anisotropic properties.
The tendency to form liquid crystalline phases is a common feature among polymers derived from biphenylcarboxylic acids. For example, copolyesters based on polyethylene (B3416737) terephthalate (B1205515) (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid also form nematic melts at high temperatures. kpi.ua Similarly, other related structures, such as those derived from 4'-hydroxybiphenyl-3-carboxylic acid, are explored for their liquid crystalline properties. mdpi.comchemimpex.com The formation of these ordered fluid phases is crucial for processing these polymers into high-strength fibers and molded parts, as the orientation achieved in the melt can be preserved upon cooling.
Influence of this compound Incorporation on Polymer Properties
Role in the Engineering of Advanced Organic Materials with Specific Optical Properties
The development of advanced organic materials for optical applications, such as data storage, optical computing, and nonlinear optics (NLO), often relies on molecules with specific electronic and structural properties. tandfonline.comaps.org Biphenyl derivatives, including this compound, are of interest in this field due to their rigid, polarizable aromatic structure.
While direct studies on the specific optical applications of poly(this compound) are not extensively documented in the provided context, the properties of related materials suggest its potential. The incorporation of biphenyl carboxylic acid moieties into polymer structures is a known strategy for creating materials with interesting optical characteristics. tandfonline.comresearchgate.net For instance, the high degree of order in the liquid crystalline state can lead to significant birefringence (the optical property of having a refractive index that depends on the polarization and propagation direction of light). researchgate.net
Furthermore, in related systems, the cooperative motion of polar side groups, such as substituted phenyl benzoates, has been shown to enhance photoinduced birefringence, a key property for optical storage applications. mcgill.ca The combination of a polarizable aromatic system (the biphenyl core) and polar functional groups (hydroxyl and carboxyl) in this compound provides the necessary building blocks for designing polymers with a nonlinear optical response. chalmers.se Research into other biphenyl derivatives, like 4′-hydroxy-4-biphenylcarboxylic acid, for NLO applications underscores the potential of this class of compounds in engineering materials where light-matter interactions can be precisely controlled. chalmers.selookchem.com
Biological Activity and Molecular Mechanisms in Vitro Studies
Exploration of Antimicrobial and Fungicidal Potentials (In Vitro)
Derivatives of 3-Hydroxy-4-phenylbenzoic acid have demonstrated notable antimicrobial and fungicidal properties in laboratory settings. Studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as foundational structures for developing new antibiotics. In vitro evaluations of various hydroxybenzoic acids, including the parent compound, have indicated moderate antimicrobial efficacy against common bacterial strains, warranting further investigation in medicinal chemistry.
In the realm of fungicidal activity, research has focused on conjugates of hydroxybenzoic acids. For instance, phenazine (B1670421) derivatives conjugated with hydroxybenzoic acids displayed significant fungicidal effects against the plant pathogenic fungus Rhizoctonia solani. This highlights the potential utility of these compounds in agricultural applications to protect crops from fungal diseases. One study demonstrated that diflunisal, a 2-hydroxy-5-(2,4-difluorophenyl) benzoic acid, can suppress virulence phenotypes such as hemolysis, proteolysis, and biofilm production in clinically relevant Staphylococcus aureus isolates. nih.gov
Investigations into Anti-inflammatory Mechanisms (In Vitro, based on Analogous Compounds)
The anti-inflammatory potential of compounds structurally analogous to this compound has been investigated, revealing mechanisms that modulate key inflammatory pathways. A study on phenylacetyl glutamine (PAGln), a metabolite of the anti-inflammatory drug sodium 4-phenylbutyrate (B1260699) (PBA), provides a relevant model. jst.go.jpnih.gov In vitro experiments using mouse spleen cells and peritoneal cavity cells showed that PAGln significantly inhibited the production of pro-inflammatory cytokines, including interferon-γ, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). jst.go.jpnih.gov
Furthermore, PAGln was found to suppress the expression of inflammatory proteins such as nuclear factor κB (NF-κB) and inducible nitric oxide synthase (iNOS). jst.go.jpnih.gov These findings suggest that the anti-inflammatory activity of such compounds may be mediated through the inhibition of T-cell activation and Toll-like receptor 4 (TLR4) signaling pathways. jst.go.jpnih.gov Given that PBA is a phenyl-substituted fatty acid, these results offer valuable insights into the potential anti-inflammatory mechanisms of related phenylbenzoic acid structures. jst.go.jp
Enzyme Inhibition Studies and Target Identification (In Vitro)
In vitro enzyme inhibition assays have been crucial in identifying specific molecular targets for derivatives of this compound. These studies have unveiled inhibitory activity against several enzymes implicated in various physiological and pathological processes.
A chloro-derivative of phenylsalicylic acid has been identified as a potent and selective inhibitor of human aldo-keto reductase 1C1 (AKR1C1), an enzyme involved in steroid hormone metabolism. frontiersin.orgnih.gov Specifically, 3-chloro-5-phenylsalicylic acid demonstrated high selectivity for AKR1C1 over the closely related isoform AKR1C2. frontiersin.orgnih.gov The phenyl group of this inhibitor targets a non-conserved hydrophobic pocket within the enzyme's active site, which is lined by residues such as Leu54, Leu308, and Phe311. thno.org This interaction is key to its potent and selective inhibition. thno.org In vitro studies in cells overexpressing AKR1C1 confirmed that this compound effectively inhibits the metabolism of progesterone, a known substrate of the enzyme. frontiersin.orgnih.gov
| Inhibitor | Enzyme Target | Inhibition Constant (Ki) | Cell-Based Potency (IC50) | Selectivity | Reference |
|---|---|---|---|---|---|
| 3-chloro-5-phenylsalicylic acid | AKR1C1 | 0.86 nM | 100 nM (progesterone metabolism) | 24-fold selective over AKR1C2 | frontiersin.orgnih.gov |
| 3-bromo-5-phenylsalicylic acid | AKR1C1 | 4 nM | 460 nM (progesterone metabolism) | 21-fold selective over AKR1C2 | frontiersin.orgnih.gov |
Phenylbenzoic acid (PBA) isomers have been explored as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, making them of interest for cosmetic and clinical applications related to hyperpigmentation. researchgate.netnih.gov Among the isomers, 3-phenylbenzoic acid (3-PBA) was identified as the most potent inhibitor of mushroom tyrosinase. nih.gov Kinetic studies revealed that 3-PBA acts as a noncompetitive inhibitor against the enzyme's monophenolase activity and a mixed-type inhibitor against its diphenolase activity. nih.gov
In silico docking analyses suggest that the inhibitory mechanism involves the chelation of cupric ions in the tyrosinase active site by the carboxylic acid group of the PBA derivatives. researchgate.net The inhibitory activity is also influenced by interactions between the biphenyl (B1667301) group of the inhibitor and key amino acid residues in the active site, such as Asn260 and Phe264. researchgate.net Modifications to the PBA structure, such as hydroxylation, can either increase or decrease inhibitory potency depending on the isomer. researchgate.net
| Inhibitor | Enzyme Target | Inhibition Type | Potency (IC50) | Reference |
|---|---|---|---|---|
| 3-Phenylbenzoic acid (3-PBA) | Mushroom Tyrosinase (Monophenolase) | Noncompetitive | 6.97 µM | nih.gov |
| 3-Phenylbenzoic acid (3-PBA) | Mushroom Tyrosinase (Diphenolase) | Mixed-type | 36.3 µM | nih.gov |
Fatty Acid Binding Protein 4 (FABP4) is a key regulator of fatty acid metabolism and inflammation, making it a therapeutic target for metabolic diseases. nih.gov While specific data on phenoxybenzoic acid was not detailed in the provided context, numerous aromatic compounds, including benzoic acid derivatives, have been developed as FABP4 inhibitors. nih.gov A well-studied selective inhibitor, BMS309403, which contains a biphenyl-like structure, competitively inhibits the binding of fatty acids to FABP4. mdpi.commdpi.com In vitro studies using human ocular choroidal fibroblasts, which exclusively express FABP4, showed that the inhibitor BMS309403 significantly decreased both mitochondrial and glycolytic functions in a dose-dependent manner. mdpi.com This suggests that FABP4 is a critical regulator of cellular homeostasis and that its inhibition can profoundly impact cellular metabolism. mdpi.com
A multitarget-directed ligand, ARN2508, which is a fluoro-phenylpropanoic acid derivative, has been designed to dually inhibit Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) enzymes. researchgate.netresearchgate.nettandfonline.com This compound merges the key structural elements of FAAH inhibitors and 2-arylpropionic acid COX inhibitors within a single scaffold. researchgate.net
In vitro studies and molecular modeling simulations have elucidated its dual mechanism of action. researchgate.netpatsnap.com ARN2508 inhibits COX enzymes through a noncovalent mechanism, similar to traditional NSAIDs like flurbiprofen. researchgate.netpatsnap.com In contrast, it inhibits FAAH through a covalent mechanism, involving the acetylation of the catalytic serine residue (Ser241) in the enzyme's active site. researchgate.netpatsnap.com The (S)-enantiomer of ARN2508 was found to be primarily responsible for the potent inhibition of both FAAH and COX-1. researchgate.net
| Inhibitor | Enzyme Target | Potency (IC50) | Mechanism | Reference |
|---|---|---|---|---|
| ARN2508 (racemic) | FAAH | 31 nM | Covalent (Acetylation of Ser241) | researchgate.nettandfonline.comdiva-portal.org |
| COX-1 | 12 nM | Noncovalent | researchgate.nettandfonline.comdiva-portal.org | |
| COX-2 | 420 nM | Noncovalent | researchgate.nettandfonline.comdiva-portal.org | |
| (S)-ARN2508 | FAAH | 9.4 nM | Covalent | researchgate.net |
| COX-1 | 0.2 nM | Noncovalent | researchgate.net |
Molecular Interaction Analysis with Biological Macromolecules (In Vitro)
The structural characteristics of this compound, specifically its hydroxyl and carboxylic acid groups, are pivotal in its interactions with biological macromolecules. The hydroxyl group (-OH) can function as both a hydrogen bond donor and acceptor, while the carboxylic acid moiety (-COOH) can engage in ionic interactions, particularly when deprotonated to its carboxylate form. These interactions are fundamental to the compound's potential biological activity.
Hydrogen Bonding and Ionic Interactions with Biological Targets:
The functional groups on the this compound scaffold allow for multiple points of contact with biological targets such as enzymes and receptors. The hydroxyl group is capable of forming hydrogen bonds with amino acid residues in a protein's active site. Similarly, the carboxylic acid group can also participate in hydrogen bonding or, more significantly, form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine. The presence of both electron-donating hydroxyl and electron-withdrawing carboxyl groups creates a distinct electronic environment that influences these intermolecular interactions.
In addition to these polar interactions, the biphenyl structure allows for non-polar interactions. The phenyl group contributes to the molecule's lipophilicity, which can facilitate binding to hydrophobic pockets within enzymes or receptors through van der Waals forces and potential π-π stacking interactions. Studies on related aromatic substrates binding to enzymes like cytochrome P450 have shown that ether or ketone oxygen atoms can form hydrogen bonds with ligands in the enzyme's active site, illustrating a common interaction pattern for such molecules. researchgate.netnih.gov The specific orientation of these functional groups is crucial; for instance, the ortho-hydroxy group in similar structures is known to enhance metal chelation properties due to the proximity effect, allowing the formation of stable chelate rings with metal ions present in metalloenzymes.
Influence on Enzyme Activity and Gene Expression in Cellular Models
The ability of this compound and its structural analogues to interact with biological macromolecules underpins their influence on enzymatic processes and gene regulation. Research on this class of compounds has highlighted their potential as enzyme inhibitors.
Influence on Enzyme Activity:
While direct enzymatic studies on this compound are not extensively documented, research on closely related compounds provides significant insights. For example, 3-Phenylbenzoic acid has been identified as a potent noncompetitive inhibitor of mushroom tyrosinase's monophenolase activity and a mixed-type inhibitor of its diphenolase activity. mdpi.comnih.govtandfonline.com Furthermore, synthetic derivatives of phenylbenzoic acids have been designed and evaluated as specific enzyme inhibitors. Halogenated analogues, such as 3-Chloro-2-hydroxy-5-phenylbenzoic acid and its bromo-derivative, have been shown to be potent and selective inhibitors of human 20α-hydroxysteroid dehydrogenase (AKR1C1), an enzyme implicated in various diseases. chemsrc.com These findings suggest that the phenylbenzoic acid scaffold is a promising template for developing enzyme inhibitors.
The interaction of related compounds with metabolic enzymes has also been explored. The enzyme CYP199A4 from Rhodopseudomonas palustris, for instance, was unable to oxidize 4-phenylbenzoic acid, but an engineered mutant (F182L) could catalyze its oxidation to generate hydroxylated metabolites, including a 3'-hydroxy version. researchgate.netnih.gov This demonstrates that phenylbenzoic acids can fit within and interact with enzyme active sites, even if they are not always efficient substrates for the wild-type enzyme.
Influence on Gene Expression:
The direct impact of this compound on gene expression in cellular models is an emerging area of research. It is hypothesized that, like similar compounds, it can influence cellular functions by affecting signaling pathways and, consequently, gene expression. For example, studies on atypical retinoids, which can share structural motifs with phenylbenzoic acids, have shown that these molecules can upregulate the expression of genes like p53 and p21. nih.gov In silico analysis of the expression of DNA polymerase α (POLA1), a target for some anticancer drugs, has been used to correlate its expression levels in tumor tissues with potential drug efficacy, a strategy that could be applied to investigate the targets of this compound. nih.gov
Mechanisms Affecting Bacterial Virulence Factors (In Vitro)
Research into natural products has identified compounds structurally related to this compound that possess significant activity against bacterial virulence mechanisms. These findings suggest potential applications for this class of molecules as anti-virulence agents or antibiotic adjuvants. researchgate.net A study on bioactive compounds from the Bornean endemic plant Goniothalamus longistipetes isolated a new alkenyl-5-hydroxyl-phenyl benzoic acid that demonstrated broad-spectrum antibacterial activities and interfered with key mechanisms of antibiotic resistance. researchgate.netdntb.gov.ua
Inhibition of Efflux Pumps
Bacterial efflux pumps are a primary mechanism of multidrug resistance, actively expelling antibiotics from the cell. nih.govbiotech-asia.orgsemanticscholar.org Inhibitors of these pumps can restore the efficacy of existing antibiotics. The alkenyl-5-hydroxyl-phenyl benzoic acid isolated from Goniothalamus longistipetes demonstrated inhibitory activity against whole-cell drug efflux in Mycobacterium smegmatis, which was used as a model organism. researchgate.net This suggests that the phenylbenzoic acid scaffold may have the potential to interfere with the function of these bacterial resistance pumps.
Disruption of Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. chiet.edu.egmdpi.com The inhibition of biofilm formation is a key strategy to combat chronic and persistent infections. frontiersin.org The aforementioned alkenyl-5-hydroxyl-phenyl benzoic acid from Goniothalamus longistipetes was found to inhibit biofilm formation in Mycobacterium smegmatis. researchgate.netdntb.gov.ua This activity highlights a potential mechanism by which related compounds could prevent or treat biofilm-associated infections.
Inhibition of Plasmid Conjugation
Plasmid conjugation is a major mechanism for the horizontal gene transfer of antibiotic resistance and virulence factors among bacteria. frontiersin.orgbarricklab.org The process involves the transfer of plasmid DNA from a donor to a recipient bacterium. The amphiphilic nature of the alkenyl-5-hydroxyl-phenyl benzoic acid from Goniothalamus longistipetes was linked to its ability to inhibit the conjugation of the pKM101 plasmid in Escherichia coli. researchgate.net This finding is particularly significant as it points to a mechanism that could slow the spread of multidrug resistance among bacterial populations.
Interactive Table: In Vitro Anti-Virulence Activities of a Structurally Related Phenylbenzoic Acid Derivative
| Activity | Mechanism | Model Organism | Finding | Reference |
| Efflux Pump Inhibition | Interference with whole-cell drug efflux | Mycobacterium smegmatis | Demonstrated inhibitory activity | researchgate.net |
| Biofilm Disruption | Inhibition of biofilm formation | Mycobacterium smegmatis | Demonstrated inhibitory activity | researchgate.netdntb.gov.ua |
| Conjugation Inhibition | Inhibition of plasmid pKM101 transfer | Escherichia coli | Exhibited inhibitory activity | researchgate.net |
Future Directions and Advanced Research Perspectives
Prospects for Rational Design of Bioactive Derivatives of 3-Hydroxy-4-phenylbenzoic Acid
The inherent bioactivity of phenolic and biphenyl (B1667301) compounds provides a strong foundation for the rational design of new derivatives of this compound with enhanced or novel therapeutic properties. fnasjournals.comajgreenchem.com Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to elucidate how modifications to the core structure influence biological activity. nih.gov
Key areas for structural modification and the potential impact on bioactivity include:
Hydroxyl and Carboxyl Group Modification: Esterification, etherification, or amidation of the carboxylic acid and hydroxyl groups can alter the compound's polarity, solubility, and ability to interact with biological targets. These modifications can influence the compound's pharmacokinetic profile.
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) onto either of the phenyl rings can modulate the electronic properties and steric hindrance of the molecule. nih.gov This can lead to optimized interactions with specific enzyme active sites or cellular receptors. For example, halogenated benzoic acid derivatives have shown potential in antimicrobial applications.
Isosteric Replacement: Replacing the phenyl ring with other aromatic or heterocyclic moieties can lead to the discovery of compounds with entirely new pharmacological profiles. nih.gov
A systematic approach to generating a library of such derivatives, followed by high-throughput screening, will be instrumental in identifying lead compounds for various therapeutic areas, including but not limited to, anti-inflammatory, anticancer, and antimicrobial applications. ajgreenchem.comlookchem.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to the exploration of this compound derivatives. fnasjournals.compolyphenols-site.com These computational tools can significantly accelerate the identification and optimization of novel bioactive compounds.
Applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. polyphenols-site.com These models can then be used to forecast the bioactivity, toxicity, and pharmacokinetic properties of new, computationally designed derivatives of this compound. polyphenols-site.comcas.org
Virtual Screening: AI-powered virtual screening can rapidly assess vast libraries of virtual compounds for their potential to bind to specific biological targets. nih.gov This process, which utilizes techniques like molecular docking, can prioritize a smaller, more manageable number of candidates for synthesis and experimental testing. polyphenols-site.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, using the this compound scaffold as a starting point. These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches.
Structure-Activity Relationship (SAR) Analysis: Machine learning algorithms can identify complex patterns and relationships within SAR data that may not be apparent to human researchers, providing deeper insights for lead optimization. researchgate.net
The integration of AI and ML promises to reduce the time and cost associated with drug discovery, making the development of new therapeutics based on the this compound framework more efficient and targeted. fnasjournals.com
Advancements in Scalable and Sustainable Synthetic Methodologies for this compound
The development of scalable and sustainable synthetic methods is crucial for the economically viable and environmentally responsible production of this compound and its derivatives. Green chemistry principles are central to this effort, focusing on minimizing waste, reducing energy consumption, and using less hazardous materials. rsc.org
Key areas of advancement in synthetic methodologies include:
Catalysis: The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing biphenyl compounds. ajgreenchem.com Research is ongoing to develop more efficient and recyclable catalysts, such as palladium nanoparticles supported on novel materials, which can be used in aqueous media at room temperature. researchgate.net The use of microwave irradiation can also enhance reaction rates and reduce energy consumption. rsc.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and higher yields. acs.org Implementing flow chemistry for the synthesis of this compound and its derivatives can lead to more efficient and scalable manufacturing processes.
Alternative Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives like water or bio-derived solvents such as γ-valerolactone (GVL). rsc.orgscirp.org Similarly, the use of safer oxidizing agents and bases is being explored to reduce the environmental impact of the synthesis. acs.org
One-Pot Reactions: Designing synthetic routes that involve multiple reaction steps in a single vessel without isolating intermediates (one-pot reactions) can significantly improve efficiency and reduce waste. scirp.org
These advancements will not only make the production of this compound more sustainable but will also facilitate the synthesis of a diverse range of derivatives for further research and development.
Q & A
Basic: What are the recommended synthetic routes for 3-Hydroxy-4-phenylbenzoic acid, and how do enzymatic methods compare to traditional chemical synthesis in yield and purity?
Answer:
Synthesis of this compound can be achieved via two primary routes:
- Chemical Synthesis : Friedel-Crafts acylation followed by hydroxylation, though this may introduce regioisomeric impurities requiring chromatographic purification .
- Enzymatic Synthesis : Lipase-mediated regioselective ester hydrolysis or transesterification, which offers higher specificity and reduced byproducts (yields >85% reported for analogous hydroxybenzoic acids) . Enzymatic routes are advantageous for greener chemistry but may require optimization of pH and temperature to stabilize the enzyme.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
Answer:
- NMR : Prioritize -NMR signals for the hydroxyl group (~10–12 ppm, broad) and aromatic protons (6.8–8.0 ppm, coupling patterns confirm substitution positions). -NMR should show the carboxylic carbon at ~170 ppm .
- FT-IR : Key markers include O-H stretching (2500–3300 cm), C=O (1680–1720 cm), and aromatic C=C (1450–1600 cm) .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H] peaks. Fragmentation patterns confirm the hydroxyl and phenyl groups .
Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across different in vitro models?
Answer:
Discrepancies often arise from:
- Assay Conditions : Variability in pH, solvent (DMSO vs. aqueous buffers), and cell line metabolic activity. Standardize protocols using controls like 4-Hydroxybenzoic acid (well-characterized bioactivity ).
- Data Normalization : Use internal standards (e.g., 4-Hydroxyphenylacetic acid ) to correct for matrix effects in biological samples.
- Reproducibility Testing : Perform triplicate experiments with inter-laboratory validation, as done for biomarker studies of related compounds .
Advanced: What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacological studies?
Answer:
- Storage Conditions : Store at 2–8°C in amber vials to prevent photodegradation. Lyophilized forms are stable for >12 months .
- Buffering : Use phosphate-buffered saline (pH 6.5–7.5) to minimize hydrolysis. Avoid strong acids/bases, which degrade the carboxylic moiety .
- Antioxidants : Add 0.1% ascorbic acid to suppress oxidative dimerization, a common issue in hydroxybenzoic acids .
Basic: What are the established protocols for quantifying this compound in complex biological matrices using HPLC or LC-MS?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 10–50% B over 20 min. Detect at 254 nm .
- LC-MS/MS : Electrospray ionization in negative mode; monitor transitions m/z 228 → 184 (quantifier) and 228 → 107 (qualifier). Calibrate with deuterated internal standards (e.g., d-4-Hydroxybenzoic acid ).
- Sample Prep : Protein precipitation with methanol (1:4 v/v) and SPE cleanup using Oasis HLB cartridges .
Advanced: How does the ortho-hydroxy substitution in this compound influence its chelation properties compared to para-substituted analogs?
Answer:
The ortho-hydroxy group enhances metal chelation due to:
- Proximity Effects : Facilitates formation of a five-membered chelate ring with transition metals (e.g., Fe, Cu), increasing stability constants by 2–3 orders of magnitude versus para-isomers .
- Acidity : Lower pK (~8.5) of the hydroxyl group compared to para-analogs (~9.5), enabling deprotonation and coordination at physiological pH .
- Applications : Used in designing metalloenzyme inhibitors or MRI contrast agents, leveraging its redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
